molecular formula C10H18N2O3 B8506268 Tert-butyl (1-acetylazetidin-3-yl)carbamate

Tert-butyl (1-acetylazetidin-3-yl)carbamate

Cat. No. B8506268
M. Wt: 214.26 g/mol
InChI Key: UXAVRNGUMLVNOR-UHFFFAOYSA-N
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Patent
US08993555B2

Procedure details

To a solution of tert-butyl azetidin-3-ylcarbamate (100 g, 0.58 mol) and Et3N (88 g, 0.87 mol) in DCM (1500 mL) was added Ac2O (59.6 g, 0.88 mol) dropwise at 0° C. The mixture was then stirred at 0° C. for 2 h, at which time TLC showed the completion of the reaction. The reaction was quenched by addition of water (1000 mL) and then stirred at 20° C. for 30 min. The organic phase was separated, dried (Na2SO4) and concentrated to give the crude product. Seven batches were run in parallel and produced a combined crude product weight of 530 g. This crude was used in next step without the further purification. LCMS (m/z): 215.1 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]1.CCN(CC)CC.[CH3:20][C:21](OC(C)=O)=[O:22]>C(Cl)Cl>[C:21]([N:1]1[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH2:2]1)(=[O:22])[CH3:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CC(C1)NC(OC(C)(C)C)=O
Name
Quantity
88 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
59.6 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. for 2 h, at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water (1000 mL)
STIRRING
Type
STIRRING
Details
stirred at 20° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CC(C1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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